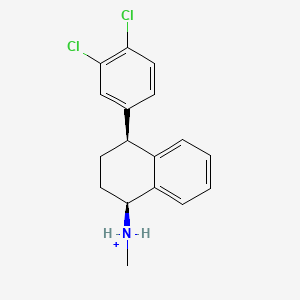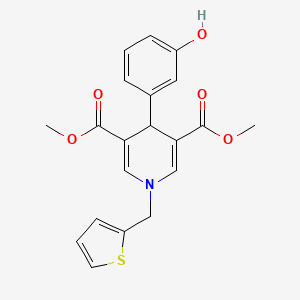![molecular formula C11H15Cl2NO2 B1223816 2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol](/img/structure/B1223816.png)
2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,3-dichlorophenoxy)propylamino]ethanol is a dichlorobenzene.
Scientific Research Applications
Cancer Cell Proliferation Suppression : 2,3-DCPE suppresses the proliferation of Bcl-XL-overexpressing cancer cells without inducing apoptosis. It induces S-phase arrest and upregulates p21 expression in a p53-dispensable manner. ERK activation is correlated with 2,3-DCPE-mediated induction of p21 expression and S-phase arrest, indicating potential for cancer therapy (Zhu et al., 2004).
Apoptosis Induction in Cancer Cells : 2,3-DCPE induces apoptosis more effectively in various cancer cells than in normal human fibroblasts. It causes the cleavage of caspase-8, caspase-3, caspase-9, and poly(ADP-ribose) polymerase, and attenuates the protein level of Bcl-XL in cancer cells. This suggests its potential as an anticancer agent (Wu et al., 2004).
Synthesis of Pharmaceutical Intermediates : 2-Chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate in the synthesis of 3-adrenoceptor receptor agonists, is efficiently synthesized using Candida ontarioensis, highlighting the relevance of 2,3-DCPE derivatives in pharmaceutical synthesis (Ni et al., 2012).
Activation of ATM/ATR-Chk1-Cdc25A Signaling Pathway : 2,3-DCPE induces S-phase arrest in DLD-1 colon cancer cells by activating the ATM/ATR-Chk1-Cdc25A signaling pathway. This finding provides further insight into its mechanism of action in cancer cells (Bai et al., 2020).
properties
Product Name |
2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol |
|---|---|
Molecular Formula |
C11H15Cl2NO2 |
Molecular Weight |
264.14 g/mol |
IUPAC Name |
2-[3-(2,3-dichlorophenoxy)propylamino]ethanol |
InChI |
InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2 |
InChI Key |
QVEIRCZEBQRCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO |
synonyms |
2,3-DCPE 2-((3-(2,3-dichlorophenoxy)propyl)amino)ethanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline](/img/structure/B1223733.png)
![3,4-Dimethylthieno[2,3-b]thiophene](/img/structure/B1223736.png)

![5-bromo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furancarboxamide](/img/structure/B1223740.png)
![(E)-2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B1223742.png)

![6-chloro-5,7-dimethyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1223746.png)

![3,4-dimethoxy-N-[[[oxo(2-pyrazinyl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1223749.png)

![2-[[5-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethoxy]-4-oxo-2-phenyl-1-benzopyran-7-yl]oxy]acetic acid tert-butyl ester](/img/structure/B1223754.png)
![6-[Oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223755.png)
![2-Pyrazinecarboxylic acid [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] ester](/img/structure/B1223756.png)
![2-[[[[(4-Fluorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4-(5-methyl-2-furanyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1223758.png)